molecular formula C18H11ClO3S2 B2987003 (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl thiophene-2-carboxylate CAS No. 433313-89-4

(E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl thiophene-2-carboxylate

Cat. No.: B2987003
CAS No.: 433313-89-4
M. Wt: 374.85
InChI Key: FVPCYBPQPWATTJ-VOTSOKGWSA-N
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Description

The compound "(E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl thiophene-2-carboxylate" is a structurally complex molecule featuring an (E)-configured α,β-unsaturated ketone (acryloyl) core. Key structural elements include:

  • A 4-chloro-substituted phenyl ring conjugated to the acryloyl group.
  • A thiophen-2-yl substituent on the acryloyl moiety, introducing sulfur-based aromaticity.

The chlorine atom enhances lipophilicity and may influence electronic properties, while the dual thiophene motifs suggest unique π-π stacking and charge-transfer interactions compared to purely phenyl-based analogs.

Properties

IUPAC Name

[4-chloro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClO3S2/c19-12-5-8-16(22-18(21)17-4-2-10-24-17)14(11-12)15(20)7-6-13-3-1-9-23-13/h1-11H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPCYBPQPWATTJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Thiophene derivatives are known to have a wide range of therapeutic applications. They have been reported to be effective in various disease scenarios, suggesting that they may interact with multiple biochemical pathways.

Biological Activity

The compound (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl thiophene-2-carboxylate is a member of the thiophene derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article examines the biological activity of this compound, highlighting its potential applications in pharmacology, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The structural features of this compound include:

  • Chloro group : Enhances reactivity and biological interactions.
  • Thiophene moieties : Known for their electronic properties that can influence biological activity.

These features contribute to the compound's unique interactions with biological targets.

Biological Activity Overview

Research indicates that thiophene derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial effects against various bacterial strains.
  • Anticancer Properties : The compound has potential anticancer activity, targeting specific pathways involved in tumor growth.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds at active sites, thereby blocking substrate access.
  • Membrane Interaction : Its structural features allow interaction with cellular membranes, potentially disrupting cellular integrity and function.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of thiophene derivatives:

Table 1: Summary of Biological Activities

Compound NameStructure FeaturesBiological ActivityReference
This compoundChloro group, thiophene moietiesAntimicrobial, anticancer
Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylateSimilar thiophene structureExcellent spasmolytic effect
Thionaphthene 2-carboxylic acidSulfur-containing analogInhibits bone resorption

Case Study: Antimicrobial Activity

A study assessing the antimicrobial efficacy of various thiophene derivatives found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways.

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines by inducing apoptosis. The presence of the chloro group was crucial for enhancing its cytotoxic effects, likely due to increased lipophilicity and membrane permeability.

Comparison with Similar Compounds

Research Findings and Inferences

  • Biological Relevance : Coumarin-based analogs (3l , 3m ) are established fluorophores and enzyme inhibitors; the target compound’s thiophene-carboxylate ester may confer distinct binding modes in biological systems.

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